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2,4,7,9-tetramethyldec-5-yne-1,4,7-triol

Cat. No.: B6209632
CAS No.: 2742652-22-6
M. Wt: 242.4
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Description

2,4,7,9-tetramethyldec-5-yne-1,4,7-triol is a useful research compound. Its molecular formula is C14H26O3 and its molecular weight is 242.4. The purity is usually 95.
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Properties

CAS No.

2742652-22-6

Molecular Formula

C14H26O3

Molecular Weight

242.4

Purity

95

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for 2,4,7,9 Tetramethyldec 5 Yne 1,4,7 Triol

Precursor Selection and Reaction Pathway Design for Tertiary Acetylenic Polyols

The design of a synthetic route to 2,4,7,9-tetramethyldec-5-yne-1,4,7-triol hinges on the strategic formation of its carbon skeleton and the introduction of the three hydroxyl groups. The central C-C triple bond is a key structural feature, suggesting that acetylene (B1199291) chemistry will play a pivotal role.

A primary and well-established method for the formation of acetylenic alcohols is the Favorskii reaction, which involves the nucleophilic addition of an acetylide anion to a ketone or aldehyde. mdpi.com For a complex molecule like the target triol, a multi-step approach based on this reaction is the most logical pathway.

The synthesis can be envisioned by dissecting the molecule into precursor fragments. The structure suggests a convergent synthesis involving the reaction between two different ketone-derived fragments and a central acetylene unit. A plausible retrosynthetic analysis is shown below:

Retrosynthetic Pathway:

This pathway involves the synthesis of two key precursors: a hydroxy-ketone and an alkynyl alcohol.

Precursor Selection:

Hydroxy-Ketone Precursor: A suitable precursor would be a molecule like 5-hydroxy-4-methyl-2-pentanone. This precursor contains one of the tertiary alcohol sites and the primary alcohol required in the final structure.

Acetylene Derivative: The other side of the molecule can be constructed from the reaction of methyl isobutyl ketone with acetylene, a known industrial process for producing 2,4,7,9-tetramethyl-5-decyne-4,7-diol (B126091). evitachem.comchemicalbook.com To build the triol, one could start with an alkynyl alcohol such as 3,5-dimethyl-1-hexyn-3-ol, which is formed by the reaction of methyl isobutyl ketone with an acetylene anion.

Reaction Pathway:

Formation of the Acetylide: The terminal alkyne, 3,5-dimethyl-1-hexyn-3-ol, is deprotonated using a strong base like lithium amide in liquid ammonia (B1221849) or an organolithium reagent like n-butyllithium in an ether solvent to form the corresponding lithium acetylide.

Nucleophilic Addition: The lithium acetylide then acts as a nucleophile, attacking the carbonyl carbon of the hydroxy-ketone precursor (e.g., 5-hydroxy-4-methyl-2-pentanone).

Workup: An acidic workup protonates the resulting alkoxide to yield the final this compound.

This general approach, the condensation of acetylenic alcohols with hydroxy ketones under Favorskii conditions, has been successfully used to synthesize various alkylthio acetylene triols. iaea.org

While the Favorskii-type reaction is a primary route, other strategies can be explored for the formation of tertiary acetylenic polyols.

Grignard-based Routes: An alternative involves the use of Grignard reagents. An alkynyl Grignard reagent, such as ethynylmagnesium bromide, can be reacted sequentially with two different ketone precursors.

Step 1: Reaction of ethynylmagnesium bromide with methyl isobutyl ketone to form the magnesium salt of 3,5-dimethyl-1-hexyn-3-ol.

Step 2: Addition of a second, different hydroxy-ketone precursor (e.g., 5-hydroxy-4-methyl-2-pentanone) to the reaction mixture. This would require careful control of stoichiometry and reaction conditions to favor the desired cross-condensation.

Oxidative Coupling: One could envision a pathway starting from smaller alkynyl alcohol fragments, followed by an oxidative homocoupling (e.g., Glaser or Eglinton coupling) or heterocoupling (e.g., Cadiot-Chodkiewicz coupling) to form the central C-C triple bond. This would require subsequent functional group manipulations to install the correct side chains, making it a more complex and less convergent approach.

Reductive Desymmetrization: A modern approach could involve the desymmetric reduction of a prochiral precursor, such as an appropriately substituted malonic ester. nih.gov This sophisticated method uses chiral catalysts to selectively reduce one of two identical functional groups, creating a chiral center. While not directly forming the alkyne, it could be a key step in preparing a chiral hydroxy-ketone precursor with high enantiopurity.

Methodologies for Stereoselective Synthesis of Multi-Chiral Center Alkynetriols

The target molecule, this compound, possesses two tertiary chiral centers at the C4 and C7 positions. The synthesis described in section 1.1.1 would typically result in a mixture of diastereomers (specifically, (4R,7S)-meso, (4S,7R)-meso, and the (4R,7R) and (4S,7S) enantiomeric pair). tcichemicals.comsigmaaldrich.com Achieving stereoselectivity requires specific strategies to control the formation of these centers.

Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the context of the proposed synthesis, this means controlling the relative stereochemistry of the two tertiary alcohol groups.

Substrate Control: If one of the precursors, such as the hydroxy-ketone, is already chiral, it can influence the stereochemical outcome of the nucleophilic attack on the carbonyl group. This is known as substrate-controlled diastereoselection. The pre-existing stereocenter directs the incoming nucleophile to a specific face of the carbonyl, leading to a preferred diastereomer.

Reagent Control: The use of chiral reagents or catalysts can also induce diastereoselectivity. For instance, a chiral Lewis acid could coordinate to the ketone, creating a chiral environment that biases the facial selectivity of the nucleophilic attack.

Aldol-Tishchenko Reaction Analogy: Methodologies developed for other polyol syntheses, such as the diastereoselective Aldol-Tishchenko reaction of α-oxy ketones to form 1,2,3-triol fragments, demonstrate that high levels of stereocontrol can be achieved through the formation of specific intermediates. thieme-connect.com Such strategies, which rely on stereoelectronic effects in transient intermediates, could be adapted for acetylide additions.

The table below summarizes the potential stereochemical outcomes.

Precursor StereochemistryResulting ProductsStereochemical Relationship
Achiral Ketone + Achiral AcetylideMixture of (±)- and meso-isomersDiastereomers & Enantiomers
Chiral Ketone + Achiral AcetylideMixture of two diastereomersDiastereomers
Achiral Ketone + Chiral AcetylideMixture of two diastereomersDiastereomers

To produce a single enantiomer of the chiral triol, an enantioselective strategy is required. This involves creating the chiral centers with a specific absolute configuration (R or S).

Chiral Pool Synthesis: One approach is to start with a readily available enantiopure starting material from the "chiral pool," such as a derivative of an amino acid or a sugar. This precursor would be elaborated into one of the key fragments, such as the hydroxy-ketone, thereby setting the absolute stereochemistry early in the synthesis.

Asymmetric Catalysis: A more versatile method involves the use of a small amount of a chiral catalyst to control the stereochemical outcome of the key bond-forming step. For the proposed synthesis, this would be the enantioselective alkynylation of the ketone. Catalytic systems based on zinc, nickel, or other transition metals, in combination with chiral ligands, have been developed for the asymmetric addition of alkynes to carbonyls. researchgate.netnih.gov For example, a chiral bis(sulfonamide)-diamine ligand complexed with a zinc salt can effectively catalyze the enantioselective addition of terminal alkynes to isatins, a type of ketone. researchgate.net A similar system could be optimized for the specific ketone precursors of the target triol.

Post-Synthetic Modifications and Functionalization of Triol Moieties

Once the this compound is synthesized, its three hydroxyl groups and the internal alkyne offer multiple sites for further chemical modification. The reactivity of the hydroxyl groups will differ based on their type (primary vs. tertiary).

Esterification and Etherification: The hydroxyl groups can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters, or with alkyl halides to form ethers. The primary alcohol at the C1 position would be expected to react more readily than the sterically hindered tertiary alcohols at C4 and C7, allowing for selective functionalization under controlled conditions.

Ethoxylation: Reaction with ethylene (B1197577) oxide can be used to add poly(ethylene glycol) chains to the hydroxyl groups, a common strategy to increase water solubility and modify surfactant properties, as is done with the related 2,4,7,9-tetramethyl-5-decyne-4,7-diol. evitachem.com

Oxidation: The primary alcohol is susceptible to oxidation to form an aldehyde or a carboxylic acid, depending on the oxidant used. The tertiary alcohols are resistant to oxidation under standard conditions. This difference in reactivity allows for selective modification of the molecule's terminus.

Alkyne Functionalization: The internal alkyne is also a site for modification.

Hydrogenation: Catalytic hydrogenation can reduce the triple bond to a double bond (Z-alkene using Lindlar's catalyst) or fully to an alkane (using catalysts like Pd/C).

Hydration: Hydration of the alkyne (e.g., using mercury(II) sulfate (B86663) in aqueous acid) would produce a ketone.

Halogenation: The alkyne can react with halogens (e.g., Br₂) to form tetrahaloalkane derivatives.

These modifications allow for the fine-tuning of the molecule's physical and chemical properties, enabling its use in a wide range of potential applications.

General Esterification Reactions of Hydroxyl Groups in Acetylenic Polyols

The esterification of hydroxyl groups is a fundamental transformation in organic synthesis. For a hypothetical acetylenic triol containing primary and tertiary alcohols, selective esterification would be a key challenge. Generally, primary alcohols are more reactive towards esterification than tertiary alcohols due to reduced steric hindrance.

Common esterification methods include:

Fischer-Speier Esterification: This acid-catalyzed reaction between a carboxylic acid and an alcohol is a classic method. For a triol, controlling the stoichiometry of the carboxylic acid and reaction conditions would be crucial to achieve selective mono-, di-, or tri-esterification.

Acylation with Acid Chlorides or Anhydrides: These highly reactive acylating agents, often used in the presence of a non-nucleophilic base like pyridine, can effectively esterify even sterically hindered tertiary alcohols. Selective protection of the more reactive primary hydroxyl group would likely be necessary to target the tertiary alcohols specifically. A novel and efficient esterification process using triphenylphosphine (B44618) oxide and oxalyl chloride has been reported for various alcohols with carboxylic acids, offering a mild and neutral reaction condition. nih.gov

Table 1: Potential Esterification Reagents and Conditions for Acetylenic Alcohols

ReagentCatalyst/ConditionsTarget Hydroxyl GroupPotential for Selectivity
Carboxylic AcidStrong Acid (e.g., H₂SO₄), HeatPrimary > TertiaryModerate
Acid ChloridePyridine or other basePrimary and TertiaryLow without protecting groups
Acid AnhydrideDMAP, PyridinePrimary and TertiaryModerate with careful control
Triphenylphosphine oxide/Oxalyl chlorideRoom TemperaturePrimary and TertiaryPotentially high under mild conditions nih.gov

General Etherification Strategies for Polyether Formation from Acetylenic Polyols

The formation of ethers from alcohols can be achieved through several methods. For a molecule with multiple hydroxyl groups like an acetylenic triol, these reactions could lead to the formation of polyethers.

Williamson Ether Synthesis: This method involves the reaction of an alkoxide with a primary alkyl halide. To form a polyether from a triol, the hydroxyl groups would first be deprotonated with a strong base to form the corresponding alkoxides. Subsequent reaction with a dihaloalkane could then lead to polymer formation. The reactivity difference between the primary and tertiary alkoxides would influence the structure of the resulting polymer.

Acid-Catalyzed Dehydration: Heating alcohols in the presence of a strong acid can lead to the formation of symmetrical ethers. masterorganicchemistry.com For a polyol, this could result in intramolecular ether formation (cyclization) or intermolecular polymerization. This method is generally less controlled for producing well-defined polyethers.

Alkoxymercuration-Demercuration: This method can be used to form ethers from alkenes and alcohols, and is particularly useful for avoiding carbocation rearrangements that can occur under acidic conditions. masterorganicchemistry.com

Formation of Poly(oxyalkylene) Derivatives via Controlled Ethoxylation or Propoxylation

The reaction of alcohols with epoxides, such as ethylene oxide (ethoxylation) or propylene (B89431) oxide (propoxylation), is a widely used industrial process to produce poly(oxyalkylene) derivatives, which are non-ionic surfactants. wikipedia.orgsunshieldchemicals.com This process, also known as alkoxylation, is typically catalyzed by a base, such as potassium hydroxide (B78521). wikipedia.orgeurochemengineering.com

For an acetylenic triol, the hydroxyl groups can act as initiation sites for the polymerization of the epoxide monomers. The reaction proceeds via a nucleophilic ring-opening mechanism. eurochemengineering.com

Process: The alcohol is first treated with a base to form the more nucleophilic alkoxide. Ethylene oxide or propylene oxide is then introduced, and the alkoxide attacks the epoxide ring, initiating the growth of a polyether chain. This process is highly exothermic. eurochemengineering.com

Control: The length of the resulting poly(oxyalkylene) chains can be controlled by the stoichiometry of the epoxide added. In a polyol, the relative reactivity of the primary versus tertiary hydroxyl groups would influence the distribution and length of the polyether chains on the molecule.

Properties: Ethoxylation increases the hydrophilicity of the molecule, while propoxylation adds hydrophobicity. wikipedia.org By controlling the ratio of ethylene oxide to propylene oxide, the properties of the resulting surfactant can be finely tuned.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,4,7,9 Tetramethyldec 5 Yne 1,4,7 Triol

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry for Exact Mass Measurement

No specific high-resolution mass spectrometry data providing the exact mass measurement for 2,4,7,9-tetramethyldec-5-yne-1,4,7-triol could be located in the surveyed scientific literature or databases. Such data would be crucial for confirming its elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

There is no available information on the tandem mass spectrometry (MS/MS) fragmentation patterns of this compound. This type of analysis is essential for elucidating the compound's structural connectivity by identifying its characteristic fragment ions.

X-ray Crystallography for Solid-State Structural Analysis and Bond Metrics

A search for crystallographic data from sources such as the Cambridge Structural Database yielded no results for this compound. Consequently, no information on its solid-state structure, including bond lengths, bond angles, and crystal packing, can be provided.

Investigations into the Chemical Reactivity and Reaction Mechanisms of 2,4,7,9 Tetramethyldec 5 Yne 1,4,7 Triol

Mechanistic Studies of Acetylene (B1199291) Hydration and Alkyne Transformations

The hydration of alkynes is a fundamental organic transformation that typically yields ketone or aldehyde products. libretexts.org The presence of bulky substituents and tertiary alcohol groups in 2,4,7,9-tetramethyldec-5-yne-1,4,7-triol introduces significant steric and electronic factors that influence the regioselectivity and stereoselectivity of this process.

Regioselectivity and Stereoselectivity in Hydration Processes

The hydration of an unsymmetrical internal alkyne can, in principle, lead to two different ketone products, depending on which of the two sp-hybridized carbons is attacked by water. For this compound, the molecule is symmetric, meaning that the two carbons of the triple bond are chemically equivalent. Therefore, hydration will lead to a single ketone product, 2,4,7,9-tetramethyldecane-4,7-diol-5-one.

The initial product of alkyne hydration is an enol, which rapidly tautomerizes to the more stable keto form. pressbooks.pub Tautomers are constitutional isomers that readily interconvert, and the keto-enol equilibrium almost always favors the ketone. libretexts.org

The stereochemistry of the initial addition of water to the alkyne is often not a major consideration for the final product, as the resulting enol quickly converts to the ketone, which does not have stereocenters at the carbonyl carbon.

Catalytic Pathways for Alkynyl Functional Group Conversions

The hydration of alkynes typically requires a catalyst to facilitate the reaction. Common catalysts include mercury(II) salts, gold complexes, and ruthenium complexes. libretexts.orgrsc.orgacs.org

Mercury(II)-Catalyzed Hydration: This classic method involves the use of mercury(II) sulfate (B86663) in aqueous sulfuric acid. pressbooks.pub The mechanism proceeds through the formation of a mercury-containing vinylic carbocation intermediate after the electrophilic addition of the mercuric ion to the alkyne. libretexts.org Nucleophilic attack by water, followed by deprotonation and replacement of mercury with hydrogen, yields the enol, which then tautomerizes.

Gold-Catalyzed Hydration: Homogeneous gold catalysts, such as Au(I) and Au(III) complexes, have emerged as powerful tools for alkyne hydration, often under milder and more selective conditions. rsc.orgacs.org The gold catalyst activates the alkyne towards nucleophilic attack by coordinating to the triple bond, making it more electrophilic. youtube.com This is followed by the attack of water to form a vinyl-gold intermediate, which then leads to the enol product. The regioselectivity of gold-catalyzed hydration can be a significant challenge for unsymmetrical alkynes, but is not a factor for the symmetrical this compound. nih.gov

Ruthenium-Catalyzed Hydration: Ruthenium catalysts can also promote the hydration of alkynes. acs.org Some ruthenium systems are known to exhibit anti-Markovnikov regioselectivity with terminal alkynes, leading to aldehydes. acs.org For internal alkynes like this compound, a mixture of ketones could be expected if the alkyne were unsymmetrical. Given the symmetry of the target molecule, a single ketone product would be anticipated.

A comparison of the general features of these catalytic systems for alkyne hydration is presented in the table below.

Catalyst SystemTypical ConditionsGeneral Regioselectivity (for terminal alkynes)Mechanistic Hallmark
Mercury(II)HgSO₄, H₂SO₄, H₂OMarkovnikov pressbooks.pubFormation of a mercury-vinylic carbocation libretexts.org
Gold (I/III)AuCl, AuCl₃, etc.Markovnikov youtube.comπ-activation of the alkyne youtube.com
Ruthenium(II)[Ru]-complexesCan be anti-Markovnikov acs.orgFormation of metal-vinyl or vinylidene intermediates acs.org

Dehydration Processes of Tertiary Alcohol Functions and Resulting Product Distributions

The tertiary alcohol groups in this compound are susceptible to dehydration, particularly under acidic or thermal conditions, leading to the formation of alkenes.

Acid-Catalyzed Dehydration Mechanisms

The acid-catalyzed dehydration of tertiary alcohols typically proceeds through an E1 (elimination, unimolecular) mechanism. libretexts.orglibretexts.org The reaction involves the following steps:

Protonation of the hydroxyl group by the acid catalyst to form a good leaving group (water).

Departure of the water molecule to form a relatively stable tertiary carbocation.

Deprotonation of an adjacent carbon by a weak base (like water or the conjugate base of the acid) to form a double bond.

In the case of this compound, the initial carbocation formed would be at a tertiary center. According to Zaitsev's rule, the major product will be the most substituted (and therefore most stable) alkene. However, the presence of two tertiary alcohol groups allows for the possibility of single or double dehydration events, leading to a mixture of products.

Potential products from the single and double dehydration of this compound are outlined below.

Dehydration ProductStructureComments
Mono-dehydrated Alkene (A)An alkene with one double bond and one remaining tertiary alcohol group.Formed from the loss of one water molecule.
Mono-dehydrated Alkene (B)A constitutional isomer of A, with the double bond in a different position.Also formed from the loss of one water molecule.
Di-dehydrated DieneA conjugated or non-conjugated diene.Formed from the loss of two water molecules.

Thermal Dehydration Pathways and Olefin Formation

Thermal dehydration, carried out at high temperatures, can also lead to the elimination of water from alcohols to form alkenes. nih.gov The mechanism of thermal dehydration can be more complex and may involve radical pathways, especially at very high temperatures. nih.gov For a molecule like this compound, thermal stress could also induce other reactions, such as cleavage of carbon-carbon bonds. The distribution of olefin products would depend on the specific reaction temperature and the presence of any catalysts or surfaces that might direct the reaction pathway.

Reactivity of the Alkynyl Moiety under Various Catalytic Conditions

The internal triple bond of this compound is sterically hindered by the adjacent bulky isobutyl and methyl groups. This steric hindrance plays a crucial role in its reactivity towards various catalytic transformations.

Catalytic Hydrogenation: The reduction of the alkyne to an alkene or alkane is a common transformation.

Syn-Hydrogenation: Using a catalyst like Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), alkynes are typically reduced to cis-alkenes through the syn-addition of two hydrogen atoms. libretexts.org For the sterically hindered this compound, the reaction rate might be slower compared to less hindered alkynes.

Anti-Hydrogenation: Reduction with sodium metal in liquid ammonia (B1221849) results in the formation of a trans-alkene via a radical anion intermediate. libretexts.org

Full Hydrogenation: Complete reduction to the corresponding alkane, 2,4,7,9-tetramethyldecane-1,4,7-triol, can be achieved using a more active catalyst such as platinum or palladium on carbon under hydrogen pressure. libretexts.org

Hydrohalogenation: The addition of hydrogen halides (HX) to alkynes typically follows Markovnikov's rule. With a symmetrical internal alkyne, a single initial adduct would be formed. A second addition of HX would then occur, with the halogen adding to the same carbon as the first halogen. The steric hindrance in this compound would likely disfavor this reaction compared to less hindered alkynes.

The table below summarizes the expected major products from the catalytic hydrogenation of this compound.

ReagentsExpected Major ProductStereochemistry of Alkene
H₂, Lindlar's Catalyst(Z)-2,4,7,9-tetramethyldec-5-ene-1,4,7-triolcis
Na, NH₃ (l)(E)-2,4,7,9-tetramethyldec-5-ene-1,4,7-trioltrans
H₂, Pd/C or Pt2,4,7,9-tetramethyldecane-1,4,7-triolNot applicable (alkane)

Hydrogenation Studies and Stereochemical Outcomes

Specific experimental data on the hydrogenation of this compound is not extensively reported in peer-reviewed literature. However, the reactivity of the internal alkyne can be predicted based on studies of similar sterically hindered acetylenic alcohols.

The hydrogenation of the carbon-carbon triple bond in this compound can theoretically proceed in a stepwise manner to first yield the corresponding alkene, (Z)-2,4,7,9-tetramethyldec-5-ene-1,4,7-triol, and upon further reduction, the fully saturated alkane, 2,4,7,9-tetramethyldecane-1,4,7-triol. The stereochemical outcome of the initial reduction is of significant interest.

Catalytic Hydrogenation:

The use of heterogeneous catalysts is a standard method for alkyne hydrogenation. The choice of catalyst and reaction conditions plays a crucial role in the selectivity towards the cis-alkene.

Lindlar's Catalyst: This poisoned palladium catalyst (Pd/CaCO₃ treated with lead acetate and quinoline) is renowned for its ability to selectively reduce internal alkynes to cis-alkenes. It is anticipated that the hydrogenation of this compound using Lindlar's catalyst would predominantly yield the (Z)-alkene. The large steric bulk around the alkyne, conferred by the adjacent tertiary alcohols and isobutyl groups, would likely enhance this selectivity by hindering over-reduction to the alkane.

Raney Nickel: While Raney Nickel is a more aggressive hydrogenation catalyst, careful control of reaction conditions such as temperature, pressure, and the use of modifiers could potentially allow for the isolation of the alkene intermediate. researchgate.net However, the formation of a mixture of the alkene and the fully saturated alkane is a more probable outcome.

The expected stereochemical pathway for the catalytic hydrogenation over a solid catalyst surface involves the syn-addition of two hydrogen atoms to the alkyne, leading to the cis or (Z)-conformation of the resulting double bond.

Table 1: Predicted Products of Selective Hydrogenation of this compound

Starting MaterialCatalyst/ReagentsMajor Expected ProductPredicted Stereochemistry
This compoundH₂, Lindlar's Catalyst(Z)-2,4,7,9-tetramethyldec-5-ene-1,4,7-triolcis (Z)
This compoundNa, NH₃ (l)(E)-2,4,7,9-tetramethyldec-5-ene-1,4,7-trioltrans (E)
This compoundH₂, Pd/C or PtO₂2,4,7,9-tetramethyldecane-1,4,7-triolRacemic mixture of diastereomers

Dissolving Metal Reduction:

Alternatively, the use of sodium in liquid ammonia (a dissolving metal reduction) would be expected to produce the trans-alkene, (E)-2,4,7,9-tetramethyldec-5-ene-1,4,7-triol. This reaction proceeds through a radical anion intermediate, and the thermodynamic preference for the trans-product, where the bulky substituents are further apart, dictates the stereochemical outcome.

Cycloaddition Reactions Involving the Alkyne Unit

The internal alkyne of this compound is a potential dienophile or dipolarophile in cycloaddition reactions. However, the significant steric hindrance imposed by the flanking quaternary carbon centers would be a major limiting factor for its participation in such reactions.

Diels-Alder Reaction:

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, would likely be very sluggish or not occur at all with this compound as the dienophile under standard conditions. The approach of the diene to the alkyne is severely impeded by the bulky isobutyl and methyl groups, as well as the hydroxyl-bearing carbons. For a reaction to occur, forcing conditions such as high temperature or pressure might be necessary, which could lead to decomposition or side reactions.

1,3-Dipolar Cycloaddition:

Similarly, in 1,3-dipolar cycloadditions, for instance with azides to form triazoles, the steric hindrance around the alkyne would present a significant kinetic barrier. While these "click" reactions are generally robust, the substitution pattern of this particular alkyne would likely necessitate specialized catalysts or conditions to facilitate the reaction.

Should a cycloaddition reaction proceed, the regioselectivity would be dictated by both electronic and steric factors of the reacting partners. However, without experimental data, any prediction on the regiochemical outcome remains speculative.

Regioselectivity and Stereoselectivity in Derivatization Reactions of Hydroxyl Groups

This compound possesses three distinct hydroxyl groups: a primary alcohol at the C1 position and two tertiary alcohols at the C4 and C7 positions. This structural difference is the basis for potential regioselectivity in derivatization reactions such as esterification, etherification, or silylation.

Regioselectivity:

It is highly probable that the primary hydroxyl group at C1 would react preferentially over the tertiary hydroxyl groups at C4 and C7. This is due to the lower steric hindrance of the primary alcohol, making it more accessible to incoming reagents.

For example, in an esterification reaction with one equivalent of an acyl chloride or anhydride, the main product would be the 1-monoester. The tertiary alcohols, being more sterically encumbered, would require more forcing conditions or highly reactive reagents to undergo esterification.

Stereoselectivity:

The molecule contains two stereocenters at C4 and C7. Commercial 2,4,7,9-tetramethyl-5-decyne-4,7-diol (B126091) is available as a mixture of the racemic (dl) and meso forms. sigmaaldrich.comtcichemicals.com Assuming the triol is also synthesized as a mixture of diastereomers, any derivatization of the chiral tertiary hydroxyl groups could potentially proceed with some degree of stereoselectivity, especially if chiral reagents or catalysts are employed. However, achieving high stereoselectivity in the derivatization of these sterically hindered tertiary alcohols would be a significant synthetic challenge. The bulky substituents adjacent to the chiral centers would likely influence the approach of reagents, potentially leading to a preference for one diastereomeric product over another, though without experimental evidence, the extent of this selectivity is unknown.

Table 2: Predicted Regioselectivity in the Derivatization of this compound

Reagent (1 equivalent)Most Reactive SiteMajor Product
Acyl Chloride (e.g., Acetyl Chloride)Primary -OH (C1)1-O-acetyl-2,4,7,9-tetramethyldec-5-yne-4,7-diol
Silyl Chloride (e.g., TBDMSCl)Primary -OH (C1)1-O-(tert-butyldimethylsilyl)-2,4,7,9-tetramethyldec-5-yne-4,7-diol
Alkyl Halide (Williamson Ether Synthesis)Primary -OH (C1)1-alkoxy-2,4,7,9-tetramethyldec-5-yne-4,7-diol

Chirality, Stereoisomerism, and Resolution of 2,4,7,9 Tetramethyldec 5 Yne 1,4,7 Triol

Identification and Characterization of Diastereomers and Enantiomers

A thorough analysis of the stereochemistry of 2,4,7,9-tetramethyldec-5-yne-1,4,7-triol would begin with the identification of its chiral centers. The structure possesses three potential stereocenters at carbons 4, 7, and the carbon bearing the hydroxyl group at the 1-position (if it were, for example, part of a larger chiral substituent, though in this simple acyclic structure, C1 itself is not chiral). The presence of multiple stereocenters would give rise to a number of possible stereoisomers, including both diastereomers and enantiomers. However, without experimental data or theoretical studies, the exact number and nature of these stereoisomers remain undetermined.

Methodologies for Optical Resolution of Stereoisomeric Mixtures

The separation of the potential stereoisomers of this compound would be a critical step for any detailed study of their individual properties.

Chiral Chromatography Techniques

Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) would be the primary methods for the analytical and preparative separation of the enantiomers and diastereomers of this compound. The choice of chiral stationary phase (CSP) would be crucial and would depend on the functional groups of the molecule. Given the presence of hydroxyl groups, CSPs capable of hydrogen bonding and dipole-dipole interactions would likely be effective. However, no published chromatographic methods for the resolution of this specific triol have been found.

Diastereomeric Salt Formation and Crystallization

For the resolution of a racemic mixture of the triol, classical chemical resolution could be employed. This would involve reacting the triol with a chiral resolving agent to form diastereomeric salts. These salts, having different physical properties, could then be separated by fractional crystallization. The separated diastereomers would then be treated to regenerate the individual enantiomers of the triol. This remains a theoretical possibility in the absence of any reported application of this method to this compound.

Complexation with Achiral Amines for Resolution Enhancement

While complexation with achiral amines has been explored for enhancing the resolution of some chiral compounds, there is no literature to suggest that this technique has been applied to this compound or similar acetylenic triols.

Chiral Recognition and Interactions in Solution and Solid States

Understanding the intermolecular interactions that govern chiral recognition is fundamental to developing effective resolution methods and understanding the compound's behavior in chiral environments. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) with chiral solvating agents, as well as X-ray crystallography of the pure stereoisomers or their derivatives, would provide insight into these interactions. At present, no such studies have been reported for this compound.

Based on a comprehensive review of scientific and chemical databases, there is insufficient publicly available information to generate a detailed article on the specific applications of the chemical compound This compound according to the requested outline.

The available data for this specific triol is limited to its basic chemical identifiers, such as its CAS Number (2742652-22-6), molecular formula (C14H26O3), and physical form (oil). sigmaaldrich.com There is no scientific literature in the search results detailing its use as an interfacial modifier, its role in polymerization processes, or its potential as a precursor for new polymers.

Extensive research and application data are, however, widely available for a structurally similar compound, 2,4,7,9-tetramethyldec-5-yne-4,7-diol (CAS 126-86-3), often known by the trade name Surfynol 104. alfa-chemistry.comnist.gov This related diol is well-documented as a non-ionic surfactant, wetting agent, and defoamer used in coatings, inks, and adhesives. chemicalbook.com

Due to the lack of specific research findings for this compound, it is not possible to provide a scientifically accurate and thorough article that adheres to the user's detailed outline.

Applications of 2,4,7,9 Tetramethyldec 5 Yne 1,4,7 Triol in Advanced Chemical Formulations and Materials Science

Exploration of its Potential as a Precursor for Novel Multifunctional Polymers and Oligomers

Synthesis of Cross-linking Agents and Network Polymers

The trifunctional nature of 2,4,7,9-tetramethyldec-5-yne-1,4,7-triol allows it to act as a building block for cross-linked polymers. The hydroxyl groups can react with various complementary functional groups, such as isocyanates, epoxides, or carboxylic acids, to form a three-dimensional polymer network. This process is fundamental to producing thermosetting plastics, which are known for their high thermal stability, rigidity, and chemical resistance.

The synthesis can be conceptualized by the reaction of the triol with a diisocyanate, leading to the formation of a rigid polyurethane network. The alkyne group within the triol's backbone can also be exploited for further polymerization or modification, such as through click chemistry reactions or polymerization initiated by specific catalysts, adding another dimension to the polymer design.

Table 1: Potential Reactive Pathways for Cross-linking

Functional Group on Triol Co-reactant Functional Group Resulting Linkage Polymer Type Example
Hydroxyl (-OH) Isocyanate (-NCO) Urethane Polyurethane
Hydroxyl (-OH) Epoxide Ether (after ring-opening) Epoxy Resin
Hydroxyl (-OH) Carboxylic Acid (-COOH) Ester Polyester (B1180765)

Design of Specialty Co-monomers for Tailored Material Properties

In addition to forming networks on its own, this compound can be incorporated as a co-monomer into existing polymer chains to modify their properties. When used in smaller proportions in conjunction with traditional monomers (like diols or diamines), it introduces branching points and specific functionalities into the final material.

The inclusion of this triol can influence several material properties:

Increased Hardness and Rigidity: The introduction of cross-links increases the polymer's density and restricts chain mobility.

Improved Thermal Stability: The three-dimensional network structure requires more energy to break down compared to linear polymers.

Modified Adhesion and Surface Properties: The presence of hydroxyl and alkyne groups can alter the polymer's surface energy, potentially improving its adhesion to various substrates.

For instance, incorporating the triol into a linear polyester synthesis would create a branched or cross-linked polyester with a higher melting point and improved mechanical strength compared to its linear analog.

Studies on Interaction Mechanisms in Complex Multicomponent Formulations (e.g., coatings, adhesives, agricultural formulations)

While specific studies on the interaction mechanisms of this compound in complex formulations are limited, its structural features suggest several potential roles. Its amphiphilic nature, derived from the hydrophobic hydrocarbon backbone and the hydrophilic hydroxyl groups, indicates it could function as a specialty surfactant or additive.

In coatings and adhesives , this compound could act as a reactive diluent or an adhesion promoter. The hydroxyl groups can form hydrogen bonds with pigments, fillers, and substrates (like metal, wood, or glass), improving dispersion and bonding. Upon curing, it would become a permanent part of the polymer binder, reducing the likelihood of migration that can occur with non-reactive additives.

In agricultural formulations , acetylenic diols are known to be used as surfactants to enhance the wetting and spreading of pesticides on plant surfaces. While data on the triol is not widely available, its structure suggests it could offer similar or enhanced functionalities. The multiple hydroxyl groups could improve water solubility and interaction with active ingredients, potentially leading to more stable and effective formulations. The potential for this molecule to be used in organic synthesis could extend to creating polymers with specific electronic properties. evitachem.com

Table 2: Postulated Interaction Mechanisms in Formulations

Formulation Type Potential Role of the Triol Interaction Mechanism Expected Outcome
Coatings Reactive Additive / Adhesion Promoter Hydrogen bonding with substrate/pigments; covalent bonding with binder Improved pigment stability, enhanced substrate adhesion, increased cross-link density
Adhesives Cross-linker / Adhesion Promoter Formation of covalent bonds within the adhesive matrix and hydrogen bonds with the adherend Increased cohesive strength and improved adhesive bond strength

Environmental Analytical Methodologies for 2,4,7,9 Tetramethyldec 5 Yne 1,4,7 Triol and Its Metabolites

Development of Chromatographic and Spectrometric Methods for Trace Detection

The detection of 2,4,7,9-tetramethyldec-5-yne-1,4,7-triol at trace levels in environmental matrices requires highly sensitive and specific analytical techniques. Chromatographic methods coupled with mass spectrometry are the primary tools for this purpose.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method Development

Liquid chromatography coupled to mass spectrometry (LC-MS) has become a standard for environmental analysis, allowing for the soft ionization and detection of a wide range of substances. dphen1.com A specific and quantitative Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method has been developed for the determination of this compound, identified as monohydroxylated TMDD (1-OH-TMDD). exlibrisgroup.com This method is crucial for assessing exposure and environmental occurrence. exlibrisgroup.comnih.gov

The method's development involved identifying 1-OH-TMDD as the main urinary metabolite of TMDD and subsequently validating a quantitative approach. exlibrisgroup.comnih.gov Quantification is achieved through isotope dilution using a deuterated internal standard (D3-1-OH-TMDD) to ensure accuracy. exlibrisgroup.com The sample preparation procedure is characterized by its simplicity and includes an enzymatic hydrolysis step with ß-glucuronidase to account for any potential metabolite conjugates. exlibrisgroup.com This robust and sensitive method has been successfully applied to urine samples, demonstrating a 90% quantification rate among non-occupationally exposed volunteers, with an average concentration of 0.19 ng/mL. nih.gov This highlights its suitability for detecting low-level environmental contamination. nih.gov

Table 1: HPLC-MS/MS Method Parameters for this compound Analysis

ParameterDescriptionSource
Technique Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) exlibrisgroup.com
Analyte This compound (1-OH-TMDD) exlibrisgroup.comnih.gov
Quantification Isotope dilution exlibrisgroup.com
Internal Standard D3-1-OH-TMDD exlibrisgroup.com
Sample Preparation Simple clean-up with enzymatic hydrolysis (ß-glucuronidase) exlibrisgroup.com
Application Human biomonitoring, adaptable for environmental matrices exlibrisgroup.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the environmental analysis of endocrine-disrupting chemicals (EDCs) and other semi-volatile organic compounds. dphen1.com While specific GC-MS methods for the direct analysis of this compound are not extensively detailed in recent literature, the technique remains highly relevant.

For polar and less volatile compounds such as alcohols and triols, a derivatization step is often employed prior to GC-MS analysis. This process converts the polar hydroxyl groups into less polar, more volatile derivatives (e.g., by silylation), which improves chromatographic peak shape and thermal stability. The parent compound, TMDD, has a high boiling point, suggesting that its triol metabolite would also require such derivatization for effective analysis by GC-MS. sigmaaldrich.com

Methodologies for Environmental Monitoring and Occurrence Assessment in Aquatic Systems

Effective environmental monitoring relies on robust analytical methods capable of detecting trace concentrations of contaminants in complex matrices like water. The UPLC-MS/MS method developed for this compound is well-suited for this purpose. exlibrisgroup.com

Given that wastewater effluents are a significant pathway for the parent compound TMDD into aquatic systems, monitoring points should be established at these discharge sites. exlibrisgroup.com The low biodegradation rate of TMDD suggests a potential for persistence and accumulation in the environment. nih.gov Furthermore, the parent compound has been noted as likely being present at low levels in drinking water sources, underscoring the critical need for sensitive monitoring methodologies for both the parent compound and its metabolites in aquatic environments. usda.gov The validated LC-MS/MS method provides the necessary sensitivity and accuracy to assess the occurrence of this compound in surface water, groundwater, and treated drinking water. exlibrisgroup.comnih.gov

Analytical Approaches for Biotransformation Product Identification in Environmental Matrices

Identifying unknown biotransformation products in environmental samples is a significant analytical challenge. High-resolution mass spectrometry (HRMS) is a powerful tool for this task. The identification of this compound as the primary metabolite of TMDD was accomplished using UPLC coupled to a Quadrupole-Orbitrap Mass Spectrometer (UPLC-Q-Orbitrap-MS). exlibrisgroup.com

This advanced analytical approach provides high mass accuracy and resolution, which allows for the determination of the elemental composition of an unknown analyte from its exact mass. By comparing the mass spectra of the parent compound (TMDD) with potential metabolites in a sample, researchers can identify biotransformation pathways, such as the hydroxylation that leads to the formation of the triol. exlibrisgroup.com This methodology is essential for understanding the environmental fate of industrial chemicals and identifying metabolites that may be more persistent or toxic than the original compound.

Theoretical Chemistry and Computational Studies of 2,4,7,9 Tetramethyldec 5 Yne 1,4,7 Triol

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

A foundational step in understanding any chemical compound is the determination of its three-dimensional structure and the distribution of electrons within it. For 2,4,7,9-tetramethyldec-5-yne-1,4,7-triol, quantum chemical calculations would be indispensable. Methods such as Density Functional Theory (DFT) or ab initio calculations could provide precise data on bond lengths, bond angles, and dihedral angles.

Such calculations would also illuminate the electronic properties of the molecule. Key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) map are critical. This information would offer insights into the molecule's reactivity, stability, and potential for intermolecular interactions.

Table 1: Hypothetical Data Table of Calculated Molecular Properties of this compound

PropertyCalculated Value
Total Energy Data not available
Dipole Moment Data not available
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap Data not available

This table is for illustrative purposes only. The values are not based on actual experimental or computational data.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the alkyl chains and the presence of multiple hydroxyl groups in this compound suggest a complex conformational landscape. A systematic conformational analysis would be necessary to identify the various low-energy conformers and the transition states that connect them. This involves rotating the molecule around its single bonds and calculating the energy at each step.

The resulting potential energy surface would reveal the most stable conformations of the molecule. Understanding these preferred shapes is crucial as the conformation can significantly influence the compound's physical properties and biological activity. Intramolecular hydrogen bonding between the hydroxyl groups is expected to play a significant role in stabilizing certain conformations, and computational studies could quantify the strength and geometry of these interactions.

Table 2: Hypothetical Data Table of Relative Energies of Conformers of this compound

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (degrees)
Global Minimum 0.0Data not available
Conformer 2 Data not availableData not available
Conformer 3 Data not availableData not available

This table is for illustrative purposes only. The values are not based on actual experimental or computational data.

Reaction Pathway Modeling and Transition State Analysis for Synthetic and Degradative Processes

Computational chemistry can also be a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis or potential degradation pathways.

By mapping the reaction coordinates and locating the transition state structures, chemists can calculate activation energies and reaction rates. This would provide a detailed, atomistic-level understanding of how the molecule is formed and how it might break down under various conditions. For instance, the synthesis of acetylenic alcohols can be complex, and computational modeling could help optimize reaction conditions by identifying the most favorable pathways and potential side reactions. rsc.org

Table 3: Hypothetical Data Table of Calculated Activation Energies for a Postulated Reaction

Reaction StepTransition State StructureActivation Energy (kcal/mol)
Step 1 Data not availableData not available
Step 2 Data not availableData not available

This table is for illustrative purposes only. The values are not based on actual experimental or computational data.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4,7,9-tetramethyldec-5-yne-1,4,7-triol, and what key reaction mechanisms govern its formation?

  • Methodological Answer : The synthesis typically involves multi-step strategies, such as alkyne coupling reactions (e.g., Sonogashira or Cadiot-Chodkiewicz) for constructing the triple bond, followed by regioselective hydroxylation and methylation. Protecting groups (e.g., silyl ethers) are critical to prevent undesired side reactions during hydroxyl group functionalization. Theoretical frameworks like frontier molecular orbital (FMO) theory can guide regioselectivity predictions .
  • Key Techniques :

StepMethodPurpose
Alkyne FormationSonogashira CouplingC-C bond formation
HydroxylationSharpless EpoxidationStereoselective OH introduction
MethylationWilliamson Ether SynthesisMethyl group addition

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) resolves methyl and hydroxyl group positions, while IR spectroscopy confirms alkyne (C≡C stretch ~2100 cm⁻¹) and hydroxyl (broad peak ~3300 cm⁻¹) functionalities. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC with UV/Vis detection (C18 columns, acetonitrile/water mobile phase) .

Q. How can researchers design initial stability studies to assess the compound's behavior under varying environmental conditions?

  • Methodological Answer : Stability studies should follow a factorial design (e.g., 2³ design) testing temperature (25°C vs. 40°C), pH (neutral vs. acidic/basic), and light exposure. Accelerated degradation experiments coupled with LC-MS monitor degradation products. Kinetic modeling (Arrhenius equation) predicts shelf-life .

Advanced Research Questions

Q. What advanced computational methods (e.g., DFT, MD simulations) are suitable for predicting the compound's reactivity and interaction with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in reactions. Molecular Dynamics (MD) simulations model interactions with enzymes or membranes, using force fields like CHARMM or AMBER. Machine learning (e.g., QSAR models) can optimize scaffold modifications for target binding .

Q. How should conflicting data on stereochemical outcomes from different synthesis methods be resolved methodologically?

  • Methodological Answer : Conflicting stereochemical results (e.g., epimerization during synthesis) require chiral chromatography (e.g., Chiralcel OD-H) to isolate enantiomers. X-ray crystallography or NOESY NMR confirms absolute configuration. Comparative free-energy calculations (MD/DFT) explain thermodynamic vs. kinetic control .

Q. What factorial experimental designs are optimal for optimizing reaction yield and minimizing byproducts in complex multi-step syntheses?

  • Methodological Answer : A Taguchi orthogonal array (e.g., L9 array) tests variables like catalyst loading, solvent polarity, and temperature. Response Surface Methodology (RSM) identifies optimal conditions. DOE software (e.g., JMP) models interactions between factors to reduce byproducts. Validation via GC-MS quantifies yield improvements .

Data Contradiction Analysis

  • Example : Discrepancies in reported melting points or solubility may arise from polymorphic forms or impurities. Resolve via:
    • Differential Scanning Calorimetry (DSC) to detect polymorphs.
    • Recrystallization in multiple solvents (e.g., ethanol vs. hexane).
    • Cross-validation with peer-reviewed databases (e.g., PubChem) .

Theoretical Frameworks

  • Link synthesis pathways to Woodward-Hoffmann rules for pericyclic reactions or Curtin-Hammett principles for kinetic/thermodynamic control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.